2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC nomenclature for this compound is formally designated as 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. This nomenclature follows the established IUPAC conventions for naming complex organic molecules containing multiple functional groups and substituents. The name systematically describes the molecular structure by identifying the central acetamide functional group as the primary unit, with two distinct aromatic substituents attached through an ether linkage and an amide bond respectively.
The structural elucidation of this compound reveals a sophisticated molecular architecture characterized by two phenyl ring systems connected through an acetamide bridge. The first aromatic system features a 4-chloro-2-methylphenoxy group, where the phenoxy portion is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position relative to the ether oxygen attachment point. The second aromatic component consists of a 3-(trifluoromethyl)phenyl group, where the trifluoromethyl substituent occupies the meta position relative to the amide nitrogen attachment site. This structural arrangement creates a molecule with significant electronic and steric diversity due to the presence of both electron-withdrawing groups (chlorine and trifluoromethyl) and electron-donating groups (methyl).
The International Chemical Identifier (InChI) representation provides a standardized method for describing the molecular structure: InChI=1S/C16H13ClF3NO2/c1-10-7-12(17)5-6-14(10)23-9-15(22)21-13-4-2-3-11(8-13)16(18,19)20/h2-8H,9H2,1H3,(H,21,22). This InChI string encodes the complete connectivity information of the molecule, including the positions of all atoms and bonds. The corresponding InChIKey, PXOAPXKYVHUJCO-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is represented as C(F)(F)(F)C1=CC(=CC=C1)NC(=O)COC1=C(C=C(C=C1)Cl)C. This SMILES string provides a compact textual representation of the molecular structure that can be interpreted by chemical software systems for visualization and computational analysis. The notation clearly indicates the connectivity pattern between the trifluoromethyl group, the phenyl rings, the acetamide bridge, and the chlorinated methylphenoxy substituent.
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service (CAS) Registry Number for 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is 403-97-4. This unique numerical identifier serves as the primary reference for this compound in chemical databases, regulatory documents, and scientific literature worldwide. The CAS Registry Number system provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or language differences, making it essential for international chemical commerce and research collaboration.
The compound is recognized under several alternative chemical designations and database identifiers that facilitate its identification across different information systems. The European Community Number is designated as 668-179-3, which provides identification within European chemical regulations and trade documentation. The Unique Ingredient Identifier (UNII) code assigned by the United States Food and Drug Administration is LNA9ZYS4J3, serving as a standardized identifier for regulatory and pharmaceutical applications.
Additional database identifiers include the DSSTox Substance Identification number DTXSID30193313, which connects the compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency. The National Service Center (NSC) number 190488 provides historical reference to compound libraries maintained by the National Cancer Institute. The Nikkaji Number J3.180.142G represents the compound's identifier in Japanese chemical databases and documentation systems.
The compound appears in scientific literature and databases under various synonymous names, including NSC190488, NSC-190488, and multiple variations of the systematic name. Historical nomenclature variations include descriptive names such as m-Acetotoluidide, 2-((4-chloro-o-tolyl)oxy)-alpha,alpha,alpha-trifluoro- and m-Acetotoluidide, 2-[(4-chloro-o-tolyl)oxy]-alpha,alpha,alpha-trifluoro-. These alternative designations reflect different approaches to naming the compound and provide connections to older literature and database entries.
| Identifier Type | Value | Authority/Source |
|---|---|---|
| CAS Registry Number | 403-97-4 | Chemical Abstracts Service |
| European Community Number | 668-179-3 | European Chemicals Agency |
| UNII Code | LNA9ZYS4J3 | U.S. Food and Drug Administration |
| DSSTox Substance ID | DTXSID30193313 | U.S. Environmental Protection Agency |
| NSC Number | 190488 | National Cancer Institute |
| Nikkaji Number | J3.180.142G | Japan Science and Technology Agency |
| Wikidata Identifier | Q83066029 | Wikidata Chemical Database |
Molecular Formula and Stereochemical Considerations
The molecular formula for 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is C16H13ClF3NO2. This formula indicates the presence of sixteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular composition reflects the complex nature of this compound, incorporating multiple heteroatoms and halogen substituents that significantly influence its chemical and physical properties.
The calculated molecular weight of this compound is 343.73 grams per mole, with some sources reporting slightly more precise values of 343.733 grams per mole or 343.728 grams per mole. These minor variations in reported molecular weight values typically arise from differences in atomic mass standards used in calculations or rounding conventions employed by different database systems. The exact mass, as determined by high-resolution mass spectrometry, is reported as 343.058691 grams per mole, providing precise information for analytical identification and verification.
Stereochemical analysis of this compound reveals that it possesses an achiral molecular structure. The absence of stereogenic centers means that the compound does not exhibit optical isomerism or enantiomeric forms. This characteristic simplifies analytical characterization and ensures that the compound exists as a single stereoisomeric form rather than as a mixture of enantiomers. The stereochemical designation indicates zero defined stereocenters out of zero possible stereocenters, confirming the absence of chiral elements within the molecular framework.
The molecular geometry and electronic structure of this compound are significantly influenced by the presence of the trifluoromethyl group, which acts as a strong electron-withdrawing substituent. The trifluoromethyl group's electronegativity and steric bulk contribute to the compound's overall electronic distribution and conformational preferences. The chlorine substituent on the phenoxy ring provides additional electron-withdrawing character, while the methyl group offers a modest electron-donating effect. These electronic influences create a molecule with distinct regions of electron density that affect its chemical reactivity and intermolecular interactions.
The planarity and rigidity of the aromatic ring systems, combined with the sp2-hybridized amide nitrogen, result in restricted rotation around certain bonds within the molecule. The amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, leading to a preference for planar geometry around the amide functional group. This structural feature influences the compound's conformational behavior and contributes to its overall molecular shape and intermolecular interaction patterns.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C16H13ClF3NO2 | Complete atomic composition |
| Molecular Weight | 343.73 g/mol | Molar mass for stoichiometric calculations |
| Exact Mass | 343.058691 g/mol | High-resolution mass spectrometric identification |
| Stereochemistry | Achiral | No optical isomerism present |
| Defined Stereocenters | 0/0 | Absence of chiral centers |
| Optical Activity | None | No rotation of plane-polarized light |
| Electronic Structure | Mixed electron-withdrawing/donating groups | Influences chemical reactivity |
| Conformational Restriction | Partial double-bond character in amide | Affects molecular geometry |
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-7-12(17)5-6-14(10)23-9-15(22)21-13-4-2-3-11(8-13)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOAPXKYVHUJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193313 | |
| Record name | NSC190488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-97-4 | |
| Record name | NSC190488 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190488 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC190488 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLORO-2-METHYLPHENOXY)-3'-(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNA9ZYS4J3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-methylphenol with 3-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to increase yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Phenoxy Group Variations
- 2-(4-Chlorophenoxy)-N-[3-(Trifluoromethyl)Phenyl]Acetamide (CAS 403-98-5): Differs by lacking the 2-methyl group on the phenoxy ring. Molecular Weight: 329.70 g/mol.
- WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide): Replaces the 3-(trifluoromethyl)phenyl group with a triazole ring. Activity: Demonstrates potent auxin-like herbicidal activity in Arabidopsis, comparable to 2,4-D. Highlights the importance of the 4-chloro-2-methylphenoxy group for bioactivity .
- Compound B2 (2-(3-Hydroxy-5-Methylphenoxy)-N-(4-(Trifluoromethyl)Phenyl)Acetamide): Substitutes the 4-chloro group with a 3-hydroxy group and adds a 5-methyl group.
Acetamide-Linked Aromatic Ring Modifications
N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide :
- 2-(4-Phenylpiperazin-1-yl)-N-[3-(Trifluoromethyl)Phenyl]Acetamide (Compound 14): Replaces the phenoxy group with a piperazine ring.
Physicochemical Properties
*Calculated based on structural analogs.
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known by its chemical identifier C16H13ClF3NO2, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group substituted with a chloro and methyl group, as well as a trifluoromethyl group on the acetamide moiety. Its structure can be represented as follows:
- Chemical Formula : C16H13ClF3NO2
- Molecular Weight : 335.73 g/mol
- SMILES Notation : CC(=O)Nc1ccc(cc1Cl)C(F)(F)F
Biological Activity Overview
Research indicates that 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the primary areas of investigation has been the compound's role as an inhibitor of various enzymes. A study highlighted its inhibitory effects on 17β-HSD Type 3, which is crucial in steroid metabolism. The most potent compound in a related series exhibited an IC50 value of 700 nM, indicating strong inhibitory action against this enzyme .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound possess antitumor properties. A related compound with structural similarities showed notable activity against leukemia cell lines, achieving a GI50 value of 10 nM in NCI screening tests . This suggests that variations of the core structure may have significant implications in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Inhibitory Effects on c-KIT Kinase :
-
Synthesis and Biological Evaluation :
- Research involving the synthesis of over 30 analogues revealed that many compounds derived from the original structure displayed promising biological activity. For instance, one analogue achieved an IC50 of 900 nM against 17β-HSD Type 3, reinforcing the potential for further development in therapeutic contexts .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 2-(4-chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Reacting 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
- Subsequent coupling with 3-(trifluoromethyl)aniline in anhydrous dichloromethane or acetonitrile under inert conditions .
Key characterization methods include: - NMR (¹H/¹³C) to confirm substituent positions and purity.
- FTIR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Mass spectrometry for molecular ion verification .
Q. How is the structural conformation of this compound validated, and what intermolecular interactions stabilize its crystal lattice?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, dihedral angles, and packing motifs. For example:
- The acetamide group often forms intramolecular hydrogen bonds (N–H···O), while halogen atoms (Cl, CF₃) engage in weak C–H···F/Cl interactions.
- Crystal packing may involve π-π stacking between aromatic rings and hydrogen-bonded chains along specific crystallographic axes .
- Computational tools like Mercury or Olex2 are used to analyze Hirshfeld surfaces and interaction contributions .
Q. What degradation pathways are observed under environmental or hydrolytic conditions?
Methodological Answer: Degradation studies typically involve:
- Hydrolysis : Acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 25–50°C) to assess stability, monitored via HPLC or LC-MS.
- Photolysis : UV exposure (λ = 254–365 nm) to identify photodegradants like dechlorinated or hydroxylated byproducts .
- Soil/water systems : Solid-phase extraction (C-18 cartridges) isolates parent compounds and degradates (e.g., oxanilic acids) for ecological risk assessment .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reaction design .
- Molecular docking : Software like AutoDock Vina screens against target proteins (e.g., enzymes or receptors) using the compound’s 3D structure (from XRD or optimized DFT geometry). Focus on interactions with residues like Ser, Tyr, or His via hydrogen bonds or halogen bonding .
- Molecular Dynamics (MD) : Simulates binding stability (RMSD/RMSF analysis) over 100+ ns trajectories to validate docking results .
Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Comparative assays : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize variability. Include positive controls (e.g., doxorubicin for cytotoxicity).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing CF₃ with CN or modifying phenoxy substituents) to isolate critical pharmacophores .
- Meta-analysis : Use databases like ChEMBL to cross-reference bioactivity data against assay conditions and target specificity .
Q. What strategies optimize cocrystal or salt formation to enhance solubility or bioavailability?
Methodological Answer:
- Coformer screening : Test carboxylic acids (e.g., succinic acid) or amines via solvent drop grinding (SDG) or slurry crystallization.
- Thermal analysis : DSC/TGA identifies eutectic points or phase transitions.
- PXRD and SC-XRD : Confirm cocrystal formation via unique diffraction patterns and hydrogen-bonding networks (e.g., N–H···O or O–H···Cl) .
Q. What advanced analytical techniques quantify trace impurities or metabolites in complex matrices?
Methodological Answer:
- LC-HRMS : Orbitrap or Q-TOF systems achieve ppm-level accuracy for impurity identification (e.g., synthetic byproducts or oxidation metabolites).
- Isotopic labeling : Use ¹³C/²H-labeled analogs to track metabolic pathways in vitro (e.g., liver microsomes) .
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as regioisomeric degradates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
